methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
887881-77-8 |
|---|---|
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
methyl 2-[6-(4-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O4/c1-4-16-10-12-18(13-11-16)30-19(17-8-6-5-7-9-17)14-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)15-20(31)34-3/h5-14H,4,15H2,1-3H3 |
InChI Key |
SBVQCBDMEDUPLI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with potential biological activities that have sparked interest in medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent scientific findings.
The compound has the following chemical characteristics:
- Molecular Formula : C25H23N5O4
- Molecular Weight : 457.5 g/mol
- IUPAC Name : methyl 2-[6-(4-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate
Synthesis
The synthesis of this compound involves several steps:
- Preparation of the Imidazo[2,1-f]purine Core : This step includes the formation of the purine structure.
- Introduction of Phenyl Groups : The ethylphenyl and other phenyl groups are added to the core.
- Esterification : The acetate group is introduced to form the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:
- MDA-MB-231 (breast cancer) : Exhibited significant cytotoxicity with an IC50 ranging from 2.43 to 7.84 μM.
- HepG2 (liver cancer) : Showed an IC50 between 4.98 and 14.65 μM.
These results suggest that this compound may act as a microtubule-destabilizing agent and induce apoptosis in cancer cells by enhancing caspase activity at higher concentrations (10 μM) .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Specific Targets : Interaction with cellular enzymes and receptors that modulate signaling pathways.
- Induction of Apoptosis : Morphological changes in cancer cells and increased caspase activity indicate that it promotes programmed cell death.
- Microtubule Disruption : The compound interferes with microtubule assembly, which is crucial for cell division and proliferation .
Data Tables
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |
| HepG2 | 4.98 - 14.65 | Apoptosis induction |
Case Studies
Several studies have been conducted to evaluate the compound's efficacy:
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 442.5 g/mol. The structure features an imidazo[2,1-f]purine core, which is significant for its biological activity. The presence of the ethylphenyl group and the dioxo substituents enhances its interaction with biological targets.
Pharmacological Applications
-
Antitumor Activity
- Research indicates that compounds similar to methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exhibit antitumor properties. Studies have shown that derivatives of imidazo[2,1-f]purines can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Adenosine Receptor Modulation
- Neuroprotective Effects
Biochemical Applications
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit phospholipase A2 activity, which is crucial in lipid metabolism and inflammatory responses .
-
Molecular Interaction Studies
- Advanced studies using molecular docking techniques have shown that this compound can effectively bind to various protein targets. This binding affinity is essential for understanding its mechanism of action at the molecular level .
Case Studies
Preparation Methods
Formation of the Purine Nucleus
DAMN undergoes photoisomerization to diaminofumaronitrile (DAFN), followed by cyclization to aminoimidazole carbonitrile (AICN). Subsequent reaction with trimethyl orthoacetate forms an imidazole imino ether intermediate, which reacts with urea derivatives to yield the purine core. For example:
$$
\text{AICN} + \text{trimethyl orthoacetate} \rightarrow \text{imidazole imino ether} \xrightarrow{\text{urea}} \text{purine derivative}
$$
This step establishes the 2,4-dioxo configuration critical for downstream modifications.
Substitution at Position 8
Introducing the 4-ethylphenyl group at position 8 employs Suzuki-Miyaura coupling or Friedel-Crafts alkylation . Palladium-catalyzed coupling of a boronic acid derivative with a halogenated purine intermediate (e.g., 8-bromo-1-methyl-7-phenylpurine-2,4-dione) achieves high regioselectivity. Optimal conditions use Pd(PPh₃)₄, K₂CO₃, and a DMF/H₂O solvent system at 80°C.
Functionalization of the Purine Core
Methylation at Position 1
Quaternization of the purine nitrogen at position 1 is achieved using methyl iodide in the presence of a base like potassium carbonate. Reactions proceed in anhydrous DMF at 60°C for 12 hours, yielding >85% conversion.
Esterification of the Acetamide Side Chain
The methyl ester group is introduced via Steglich esterification or Fischer-Speier reaction . Treatment of the carboxylic acid precursor (2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenylpurin-3-yl)acetic acid) with methanol and DCC/DMAP in dichloromethane affords the ester in 78–92% yield.
Comparative Analysis of Synthetic Routes
The table below evaluates three reported methods for synthesizing the target compound:
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DAMN-based cyclization | Diaminomaleonitrile | Cyclization, Suzuki coupling, esterification | 65 | 98 |
| Urea derivative route | Urea intermediates | Alkylation, Friedel-Crafts, esterification | 58 | 95 |
| Halogenation approach | 8-Bromo-purine derivative | Methylation, coupling, esterification | 72 | 97 |
The halogenation approach offers superior yield due to efficient palladium-mediated coupling, while the DAMN route provides higher purity by minimizing byproducts.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Systems
- Pd(OAc)₂/XPhos improves coupling efficiency for sterically hindered aryl groups.
- Lipase enzymes (e.g., Candida antarctica) enable greener esterification under mild conditions.
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety:
- Continuous flow reactors reduce reaction times for cyclization steps.
- Crystallization techniques using ethanol/water mixtures achieve >99% purity without chromatography.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor imidazo-purine derivatives with ethyl oxalyl monochloride, as described for structurally analogous compounds . Key parameters include temperature control (70–90°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Yields typically range from 45% to 65%, with side products arising from incomplete cyclization or ester hydrolysis. HPLC analysis (C18 column, methanol/water mobile phase) is recommended for purity assessment .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : A combination of NMR (1H, 13C, and DEPT-135 for imidazo-purine ring protons and acetate methyl groups), high-resolution mass spectrometry (HRMS for molecular ion confirmation), and IR (to verify carbonyl stretching at ~1700 cm⁻¹ for dioxo groups) is essential. X-ray crystallography, if single crystals are obtainable via methanol recrystallization, provides definitive structural validation .
Q. What chromatographic methods are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane, 3:7 v/v) effectively separates the target compound from byproducts. For higher resolution, preparative HPLC with a gradient elution (acetonitrile:0.1% TFA in water, 40:60 to 70:30 over 20 minutes) is advised. Retention times should be cross-validated with standards .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the compound’s geometry and predict electrophilic sites for functionalization. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) requires parameterization of the imidazo-purine core and acetate ester flexibility. Integration with COMSOL Multiphysics enables simulation of reaction kinetics under varying thermodynamic conditions .
Q. What strategies resolve contradictions in spectral data versus crystallographic findings for this compound?
- Methodological Answer : Discrepancies between NMR-derived tautomeric forms and X-ray structures often arise from dynamic equilibria in solution. Variable-temperature NMR (VT-NMR) and solid-state NMR can reconcile these differences. For example, the 1-methyl group’s chemical shift may vary between 3.1–3.3 ppm in solution but resolve definitively via crystallography .
Q. How can process intensification techniques improve the scalability of this compound’s synthesis?
- Methodological Answer : Microreactor systems enhance heat/mass transfer during cyclocondensation, reducing reaction time from hours to minutes. Membrane separation technologies (e.g., nanofiltration) efficiently recover unreacted precursors. DOE (Design of Experiments) models optimize parameters like catalyst loading (e.g., 0.5–2 mol% Pd(OAc)₂) and solvent polarity .
Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?
- Methodological Answer : Byproducts such as N-dealkylated derivatives or ring-opened intermediates form due to competing pathways under acidic conditions. LC-MS/MS analysis identifies these species, while isotopic labeling (e.g., 13C at the ester carbonyl) tracks fragmentation patterns. Kinetic studies (UV-Vis monitoring at 280 nm) quantify pathway dominance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
